Cytotoxic Profile in A375 Human Melanoma: Pal-BA Shows Comparable Intrinsic Activity to Betulinic Acid but Lower Potency than Butyryl Ester
In A375 human melanoma cells treated for 48 hours, the palmitoyl ester of betulinic acid (Pal-BA) reduced cell viability to a level comparable to the parent compound, betulinic acid (BA) [1]. At the highest tested concentration (100 μM), Pal-BA achieved a cell viability of 47.29% ± 1.39, compared to 40.24% ± 0.89 for BA [1]. In contrast, the butyryl ester (But-BA) was significantly more potent, with a calculated IC50 of 60.77 μM, outperforming BA's IC50 of 65.9 μM [2]. This demonstrates that Pal-BA does not inherently amplify the cytotoxic potency of BA in this model, a characteristic that differentiates it from the short-chain butyryl derivative.
| Evidence Dimension | Antiproliferative Activity (Cell Viability at 100 μM, 48h) |
|---|---|
| Target Compound Data | 47.29% ± 1.39 viability |
| Comparator Or Baseline | Betulinic Acid (BA): 40.24% ± 0.89 viability |
| Quantified Difference | Pal-BA treated cells showed ~7% higher viability (i.e., slightly lower activity) than BA-treated cells. |
| Conditions | A375 human melanoma cell line, 48-hour treatment, 100 μM concentration. |
Why This Matters
For researchers selecting a BA ester for melanoma models, this data clarifies that Pal-BA is not a 'more potent' version of BA, thereby guiding selection based on desired potency profile and molecular properties rather than assumed activity gains.
- [1] MDPI Processes 2024, 12(2), 416. Exploring the Antimelanoma Potential of Betulinic Acid Esters and Their Liposomal Nanoformulations. DOI: 10.3390/pr12020416. (Data from Section 2.2, Cell Viability Assay on A375 Cells). View Source
- [2] MDPI Processes 2024, 12(2), 416. Exploring the Antimelanoma Potential of Betulinic Acid Esters and Their Liposomal Nanoformulations. DOI: 10.3390/pr12020416. (Data from Table 3, IC50 values on A375 cells). View Source
